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molecular formula C8H12N2O2 B8804639 Ethyl 2-cyano-3-(dimethylamino)acrylate

Ethyl 2-cyano-3-(dimethylamino)acrylate

Cat. No. B8804639
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-UHFFFAOYSA-N
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Patent
US05241099

Procedure details

5.5 g of dimethylamine were condensed with 20.9 g of methoxymethyleneiminium methylsulphate at 0° C. After stirring for 1 hour at 20° C., excess dimethylamine and 70% of the resulting methanol were removed in vacuo. Analogously to Example 1, the salt obtained was reacted with 11.4 g of ethyl cyanoacetate and 4.0 g of NaOH in 140 ml of toluene. 93% of ethyl dimethylaminomethylenecyano-acetate were obtained, together with 1.2% of the corresponding methyl ester.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
methoxymethyleneiminium methylsulphate
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[OH-].[Na+].[C:14]1(C)C=CC=CC=1>>[CH3:1][N:2]([CH:14]=[C:6]([C:4]#[N:5])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CNC
Step Two
Name
methoxymethyleneiminium methylsulphate
Quantity
20.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess dimethylamine and 70% of the resulting methanol were removed in vacuo
CUSTOM
Type
CUSTOM
Details
Analogously to Example 1, the salt obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)C=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05241099

Procedure details

5.5 g of dimethylamine were condensed with 20.9 g of methoxymethyleneiminium methylsulphate at 0° C. After stirring for 1 hour at 20° C., excess dimethylamine and 70% of the resulting methanol were removed in vacuo. Analogously to Example 1, the salt obtained was reacted with 11.4 g of ethyl cyanoacetate and 4.0 g of NaOH in 140 ml of toluene. 93% of ethyl dimethylaminomethylenecyano-acetate were obtained, together with 1.2% of the corresponding methyl ester.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
methoxymethyleneiminium methylsulphate
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[OH-].[Na+].[C:14]1(C)C=CC=CC=1>>[CH3:1][N:2]([CH:14]=[C:6]([C:4]#[N:5])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CNC
Step Two
Name
methoxymethyleneiminium methylsulphate
Quantity
20.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess dimethylamine and 70% of the resulting methanol were removed in vacuo
CUSTOM
Type
CUSTOM
Details
Analogously to Example 1, the salt obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)C=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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